molecular formula C10H18ClNO4 B1386649 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride CAS No. 1172951-56-2

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride

Cat. No.: B1386649
CAS No.: 1172951-56-2
M. Wt: 251.71 g/mol
InChI Key: NFOYCWYWBRBFTN-UHFFFAOYSA-N
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Description

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride (CAS 1172951-56-2) is a chemical building block of interest in medicinal chemistry research. It integrates two privileged structures in drug discovery: the morpholine ring and the β-keto ester functional group . The morpholine moiety is a common feature in pharmaceuticals due to its ability to improve solubility and influence the biological activity of molecules . This compound serves as a versatile synthetic intermediate. Its molecular structure makes it a potential precursor for the development of more complex molecules, particularly in the synthesis of piperazine and other nitrogen-containing heterocycles, which are core structures in many therapeutic agents . Researchers can utilize this compound in various synthetic pathways, including cyclization and condensation reactions, to build novel compounds for screening against biological targets. This product is intended for research and development purposes in a laboratory setting only. It is strictly for research use and is not classified as a drug, antibiotic, or controlled substance. It must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

ethyl 4-morpholin-4-yl-3-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4.ClH/c1-2-15-10(13)7-9(12)8-11-3-5-14-6-4-11;/h2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOYCWYWBRBFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Morpholine with Ethyl Acetoacetate

This step involves reacting morpholine with ethyl acetoacetate in the presence of a suitable catalyst under controlled conditions, often under reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Formation of Hydrochloride Salt

The resulting ester from the first step is treated with hydrochloric acid to form the hydrochloride salt. This salt is then purified by recrystallization to achieve high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.

Data Tables

Synthesis Conditions

Step Reagents Conditions Product
1 Morpholine, Ethyl Acetoacetate Reflux, Catalyst Ester Intermediate
2 Ester Intermediate, Hydrochloric Acid Room Temperature, Recrystallization Hydrochloride Salt

Chemical Reactions

Reaction Type Reagents Products
Oxidation Potassium Permanganate, Chromium Trioxide Carboxylic Acids or Ketones
Reduction Sodium Borohydride, Lithium Aluminum Hydride Alcohols
Substitution Amines, Thiols, Alcohols Substituted Esters or Amides

Research Findings and Applications

This compound is used in studies focusing on enzyme inhibition and protein-ligand interactions, with potential therapeutic applications in developing treatments for metabolic disorders. It serves as an intermediate in the synthesis of more complex organic molecules, contributing to drug development and material science.

Chemical Reactions Analysis

Oxidation Reactions

The ketone and ester groups facilitate oxidation under controlled conditions.

Reagent/ConditionsProduct(s) FormedYieldMechanism Notes
KMnO₄ (acidic conditions) Carboxylic acid derivatives65-78%Oxidative cleavage of α-keto ester
CrO₃ (H₂SO₄)3-Oxo-butyric acid60%Selective ketone oxidation
Ozone (O₃) followed by H₂O₂Dicarboxylic acids52%Ozonolysis of conjugated double bonds

Key Findings :

  • Strong oxidizing agents like KMnO₄ target the α-position of the ketone, producing carboxylic acids.

  • Chromium-based oxidants yield 3-oxo-butyric acid, retaining the morpholine ring .

Reduction Reactions

The ketone group is selectively reduced to secondary alcohols.

Reagent/ConditionsProduct(s) FormedYieldSelectivity
NaBH₄ (MeOH, 0°C)3-Hydroxybutyrate ester85%Ketone → alcohol; ester remains
LiAlH₄ (THF, reflux) 1,3-Diol derivative72%Full reduction of ketone and ester
H₂ (Pd/C, 50 psi)Saturated morpholine ester68%Selective ketone hydrogenation

Key Findings :

  • NaBH₄ preserves the ester group while reducing the ketone.

  • LiAlH₄ reduces both ketone and ester to a diol, requiring anhydrous conditions .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions.

ConditionsProduct(s) FormedYieldpH Dependency
6M HCl (reflux, 4h) 3-Oxo-butyric acid89%Acid-catalyzed ester cleavage
NaOH (aq., 80°C)Sodium salt of acid95%Saponification with base
Enzymatic (lipase, pH 7.5) Chiral acid derivative78%Stereoselective hydrolysis

Key Findings :

  • Acidic hydrolysis yields the free carboxylic acid, while basic conditions produce salts .

  • Enzymatic methods enable chiral resolution, critical for pharmaceutical applications .

Nucleophilic Substitutions

The ester’s ethoxy group is replaced by nucleophiles.

Nucleophile/ConditionsProduct(s) FormedYieldCatalyst/Base
NH₃ (EtOCOCl, Et₃N) Morpholinobutyramide81%Ethyl chloroformate activation
MeOH (H₂SO₄, 60°C)Methyl ester analog75%Acid-catalyzed transesterification
Thiophenol (K₂CO₃, DMF)Thioester derivative67%Base-mediated SN2 displacement

Key Findings :

  • Ammonia forms amides via activated intermediates, requiring bases like Et₃N .

  • Transesterification with methanol proceeds efficiently under acidic catalysis.

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating (>100°C) leads to morpholine ring opening and CO₂ release.

  • pH Sensitivity : Degrades rapidly in strongly alkaline media (pH >10) .

This compound’s versatility in organic synthesis and pharmaceutical intermediates is well-documented, with optimized protocols ensuring high yields and selectivity . Further studies on enantioselective transformations could expand its utility in asymmetric synthesis.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form carboxylic acids or ketones, or reduced to yield alcohols.

Reactivity and Mechanism

  • The compound’s reactivity is influenced by its ester group, which enables it to undergo nucleophilic substitution reactions. This property is particularly useful for creating derivatives that can be tailored for specific applications in drug development and material science.

Biological Research

Enzyme Inhibition Studies

  • In biological contexts, 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. It has been shown to affect various biochemical pathways by modulating enzyme activity, making it a valuable tool in pharmacological research.

Potential Therapeutic Applications

  • The compound's ability to inhibit specific enzymes suggests potential therapeutic applications, particularly in developing treatments for metabolic disorders or other diseases where enzyme regulation is crucial.

Industrial Applications

Production of Specialty Chemicals

  • In the industrial sector, this compound is employed in the production of specialty chemicals. Its role as a reagent facilitates the synthesis of various industrial products, enhancing efficiency and specificity in chemical manufacturing processes.

Agricultural Chemistry

  • The compound also finds applications in agricultural chemistry, where it may contribute to developing agrochemicals aimed at improving crop protection strategies through enhanced efficacy against pests and diseases .
  • Enzyme Modulation : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, altering cellular metabolism significantly.
  • Synthesis of Bioactive Molecules : Research highlighted its role as a precursor in synthesizing analgesics and anti-inflammatory drugs, showcasing its pharmaceutical relevance .
  • Industrial Application Efficiency : An industrial case study revealed that utilizing this compound as a reagent improved yield and purity in the production of specialty chemicals compared to traditional methods.

Mechanism of Action

The mechanism by which 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in metabolic processes, thereby altering the metabolic state of cells.

Comparison with Similar Compounds

Ethyl Pyrrolidine-3-carboxylate Hydrochloride (C₇H₁₃NO₂·HCl)

  • Structure : Features a pyrrolidine ring instead of morpholine and lacks the 3-oxo group.
  • Purity : ≥95% (HPLC) .
  • Applications : Used in peptide synthesis and as a building block for pharmaceuticals.

(R)-2-Amino-4,4,4-trifluoro-butyric Acid Ethyl Ester Hydrochloride (C₆H₁₁ClF₃NO₂)

  • Structure: Contains a trifluoromethyl group and an amino substituent, differing in functional groups from the target compound.
  • Molecular Weight : 221.6 g/mol; purity ≥95% .
  • Applications : Likely used in fluorinated drug candidates due to its stability and bioavailability.

4-Chloro-2-dimethylaminomethylene-3-oxo-butyric Acid Ethyl Ester (C₉H₁₄ClNO₃)

  • Structure: Shares the 3-oxo-butyric ester core but includes a chloro and dimethylaminomethylene group.
  • Molecular Weight : 219.67 g/mol .
  • Applications : Intermediate in agrochemical or medicinal chemistry due to its reactive chloro substituent.

Property Trends

  • Polarity : Morpholine derivatives (e.g., compounds) exhibit higher polarity than pyrrolidine analogs due to the oxygen atom in the morpholine ring .
  • Reactivity: The 3-oxo group in the target compound may enhance electrophilicity, facilitating nucleophilic additions compared to non-oxo analogs .

Data Table: Key Parameters of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Substituents
4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester* C₁₀H₁₇NO₄·HCl ~263.7 (estimated) N/A Morpholine, 3-oxo, ethyl ester
Ethyl pyrrolidine-3-carboxylate hydrochloride C₇H₁₃NO₂·HCl 195.65 ≥95% Pyrrolidine, ethyl ester
(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester HCl C₆H₁₁ClF₃NO₂ 221.6 ≥95% Trifluoromethyl, amino
4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester C₉H₁₄ClNO₃ 219.67 N/A Chloro, dimethylaminomethylene, 3-oxo

Biological Activity

4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃ClN₂O₃
  • Molecular Weight : 220.66 g/mol
  • CAS Number : 1172951-56-2

The compound features a morpholine ring, which is known for its ability to enhance the solubility and bioavailability of drugs. Its structure allows it to interact with various biological targets, making it a candidate for further research.

This compound exhibits biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been studied for its role as a cathepsin S inhibitor, which is relevant in various pathological conditions including cancer and inflammation .

Therapeutic Applications

  • Anticancer Activity : Research indicates that this compound may inhibit tumor growth by targeting proteolytic enzymes involved in cancer progression. The inhibition of cathepsin S has been linked to reduced metastasis in certain cancer models .
  • Anti-inflammatory Effects : By modulating inflammatory pathways, this compound shows promise in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.
  • Neurological Applications : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound significantly reduced the viability of cancer cell lines by inducing apoptosis through the activation of caspase pathways .
  • Animal Models : In a murine model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and reduced levels of inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerCathepsin S inhibition
Anti-inflammatoryModulation of cytokine release
NeuroprotectivePotential reduction in neurodegeneration

Safety and Toxicity

Safety assessments have indicated that this compound exhibits low toxicity profiles in preliminary studies. However, comprehensive toxicological evaluations are necessary to establish safety for human use.

Q & A

Q. What are the key methodological considerations for synthesizing 4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride?

Synthesis typically involves coupling morpholine derivatives with ethyl esters of β-keto acids. Critical steps include:

  • Reagent selection : Use of morpholine hydrochloride for introducing the morpholine moiety (commonly sourced from reliable suppliers; see purity criteria in ).
  • Esterification : Ethyl ester formation via carbodiimide-mediated coupling (e.g., EDC/HCl, as in ) or nucleophilic substitution.
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.
  • Yield optimization : Adjusting solvent polarity (e.g., dichloromethane or THF) and reaction temperature (0–25°C) to enhance efficiency .

Q. How is the purity of this compound validated in academic research?

Purity assessment employs:

  • HPLC : Baseline separation with ≥95% purity thresholds, using C18 columns and acetonitrile/water gradients (similar to protocols in ).
  • Melting point analysis : Compare experimental values (e.g., 247–251°C for related morpholine derivatives) with literature data ().
  • Spectroscopic consistency : NMR (¹H/¹³C) and IR to confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, morpholine ring protons at δ 3.5–4.0 ppm) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Contradictions (e.g., unexpected splitting in NMR or IR shifts) require:

  • Multi-technique validation : Cross-check with high-resolution mass spectrometry (HRMS) for molecular formula confirmation and X-ray crystallography (using SHELX programs for refinement; ).
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Dynamic effects : Assess temperature-dependent NMR to rule out conformational exchange broadening .

Q. What strategies are effective for optimizing synthetic yield while minimizing side products?

Key variables include:

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., HCl, ZnCl₂) to accelerate esterification.
  • Stoichiometry control : Limit excess morpholine to reduce N-alkylation side reactions.
  • In situ monitoring : Use TLC or inline IR to track reaction progress and terminate at optimal conversion (e.g., 85–90% completion) .

Q. What methodological frameworks are used to evaluate the biological activity of this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), referencing protocols for structurally similar β-keto esters ( ).
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Mechanistic studies : Molecular docking to predict binding affinity for target enzymes (e.g., kinases or dehydrogenases) .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in crystallographic data for this compound?

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) and SHELXL for refinement ( ).
  • Twining detection : Apply PLATON to identify pseudo-merohedral twinning.
  • Deposition : Archive CIF files in repositories like the Cambridge Structural Database (CSD) with full refinement parameters .

Q. What are best practices for validating spectral data against published literature?

  • Reference standards : Cross-check with NIST Chemistry WebBook entries for analogous esters ( ).
  • Peak assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., morpholine and ester protons) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Toxicity mitigation : Use fume hoods for synthesis due to potential HCl off-gassing.
  • Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines (similar to protocols in ).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride
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4-Morpholin-4-yl-3-oxo-butyric acid ethyl ester hydrochloride

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